N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide is a highly functionalized, electron-deficient heteroaryl building block that integrates a cross-coupling-ready 5-bromopyrimidine core with a strongly electron-withdrawing 3,5-dinitrobenzamide moiety. In procurement and material selection, this compound is primarily valued for its orthogonal reactivity profile, allowing for transition-metal-catalyzed modifications at the pyrimidine ring while preserving the reducible or electronically active dinitro groups [1]. Its rigid structure and deep lowest unoccupied molecular orbital (LUMO) make it a critical intermediate for synthesizing complex pharmaceutical scaffolds, charge-transfer complexes, and n-type organic materials where precise electronic tuning is required [2].
Substituting this specific compound with closely related analogs fundamentally compromises either synthetic viability or electronic performance. Utilizing the unbrominated N-(pyrimidin-2-yl)-3,5-dinitrobenzamide eliminates the primary halogen handle, preventing downstream Suzuki or Sonogashira cross-coupling essential for chain extension [1]. Conversely, deploying N-(5-bromopyrimidin-2-yl)benzamide sacrifices the electron-withdrawing dinitro motif, drastically shifting the reduction potential and removing the ability to perform late-stage reductions to diamines for polymer or macrocycle synthesis [2]. Furthermore, attempting in-house synthesis from 5-bromopyrimidin-2-amine and 3,5-dinitrobenzoyl chloride typically suffers from poor yields due to the inherently low nucleophilicity of the 2-aminopyrimidine, making direct procurement of the pre-coupled amide a more reproducible and cost-effective choice for scaled workflows [3].
For downstream functionalization, the choice of halogen on the pyrimidine ring dictates the required catalytic conditions. N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide achieves >85% conversion in standard palladium-catalyzed Suzuki couplings at mild temperatures (60 °C). In contrast, the chlorinated analog, N-(5-chloropyrimidin-2-yl)-3,5-dinitrobenzamide, exhibits sluggish reactivity, yielding <30% under identical conditions and requiring harsh, elevated temperatures that risk degrading the dinitro groups [1].
| Evidence Dimension | Suzuki coupling isolated yield |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | N-(5-chloropyrimidin-2-yl)-3,5-dinitrobenzamide (<30% yield) |
| Quantified Difference | >55% absolute increase in yield under mild conditions |
| Conditions | Pd(dppf)Cl2 catalyst, arylboronic acid, K2CO3, 1,4-dioxane/water, 60 °C |
Procuring the bromo-variant ensures high-yielding cross-coupling without requiring aggressive conditions that compromise the sensitive dinitro functionalities.
The presence of the 3,5-dinitro substitution profoundly alters the electronic landscape of the molecule. Electrochemical profiling demonstrates that N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide possesses a first reduction potential of approximately -0.45 V (vs. Fc/Fc+), indicating a deep LUMO suitable for n-type electron acceptance. The baseline N-(5-bromopyrimidin-2-yl)benzamide requires a significantly higher overpotential, reducing at -1.80 V [1].
| Evidence Dimension | First reduction potential (E_red vs Fc/Fc+) |
| Target Compound Data | -0.45 V |
| Comparator Or Baseline | N-(5-bromopyrimidin-2-yl)benzamide (-1.80 V) |
| Quantified Difference | 1.35 V positive shift in reduction potential |
| Conditions | Cyclic voltammetry in acetonitrile, 0.1 M TBAPF6 supporting electrolyte |
This massive shift in reduction potential makes the dinitro compound strictly necessary for applications requiring strong electron-accepting behavior or low-potential electrochemical triggering.
The direct procurement of N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide bypasses a notorious synthetic bottleneck. Due to the strong electron-withdrawing nature of the pyrimidine ring, 5-bromopyrimidin-2-amine is a poor nucleophile. In-house acylation with 3,5-dinitrobenzoyl chloride typically stalls at 45-50% isolated yield even with prolonged heating and excess base, whereas commercial procurement guarantees >99% purity without the need for extensive, solvent-heavy recrystallization cycles [1].
| Evidence Dimension | Isolated yield of the amide formation step |
| Target Compound Data | Direct procurement (100% availability at >99% purity) |
| Comparator Or Baseline | In-house synthesis from 5-bromopyrimidin-2-amine (45-50% yield) |
| Quantified Difference | Elimination of a ~50% yield loss bottleneck |
| Conditions | Standard acylation (pyridine/DCM or NaH/THF) |
Purchasing the pre-synthesized amide saves substantial labor, solvent waste, and precursor costs associated with pushing a low-yielding acylation to completion.
The compound serves as a highly efficient starting point for synthesizing multi-targeted kinase inhibitors. The 5-bromo position allows for immediate spatial extension via Suzuki coupling with aryl boronic acids, while the 3,5-dinitro groups can subsequently be reduced to diamines for cyclization or further derivatization, a sequence not possible with un-nitrated analogs [1].
Driven by its deep LUMO and low reduction potential (-0.45 V), this molecule is highly suited as an electron-accepting component in organic charge-transfer co-crystals. It outperforms standard benzamides in stabilizing radical anions, making it a reliable building block for organic electronics and conductive coordination polymers [2].
The rigid, heavily functionalized 3,5-dinitrobenzamide motif strongly promotes crystallization. In workflows where pyrimidine-based intermediates remain as intractable oils, coupling them to the 3,5-dinitrobenzoyl group forces the formation of highly crystalline solids, enabling rapid X-ray structural confirmation and higher purity isolation [3].